2-N,4-N,6-N-tripyridin-2-yl-1,3,5-triazine-2,4,6-triamine
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Overview
Description
2-N,4-N,6-N-tripyridin-2-yl-1,3,5-triazine-2,4,6-triamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of a triazine ring substituted with three pyridine groups, making it a highly versatile molecule.
Preparation Methods
The synthesis of 2-N,4-N,6-N-tripyridin-2-yl-1,3,5-triazine-2,4,6-triamine typically involves the sequential nucleophilic substitution of cyanuric chloride with pyridine derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The process can be summarized as follows :
Step 1: Cyanuric chloride is reacted with pyridine in the presence of a base (e.g., triethylamine) to form an intermediate.
Step 2: The intermediate undergoes further substitution with additional pyridine molecules to yield the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-N,4-N,6-N-tripyridin-2-yl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridine groups can be replaced with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like DMF, catalysts such as palladium, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction .
Scientific Research Applications
2-N,4-N,6-N-tripyridin-2-yl-1,3,5-triazine-2,4,6-triamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-N,4-N,6-N-tripyridin-2-yl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and cellular processes . The exact molecular targets and pathways involved depend on the specific application and the nature of the coordination complex formed.
Comparison with Similar Compounds
2-N,4-N,6-N-tripyridin-2-yl-1,3,5-triazine-2,4,6-triamine can be compared with other similar compounds, such as:
2,4,6-Tri(4-pyridyl)-1,3,5-triazine: Similar in structure but with different substituents, leading to variations in chemical reactivity and applications.
N,N-Dimethyl-1,3,5-triazine-2,4,6-triamine: Another triazine derivative with distinct properties and uses.
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Known for its use in the formation of coordination polymers and MOFs.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C18H15N9 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-N,4-N,6-N-tripyridin-2-yl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C18H15N9/c1-4-10-19-13(7-1)22-16-25-17(23-14-8-2-5-11-20-14)27-18(26-16)24-15-9-3-6-12-21-15/h1-12H,(H3,19,20,21,22,23,24,25,26,27) |
InChI Key |
XTWCCTFKPZDWAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC(=NC(=N2)NC3=CC=CC=N3)NC4=CC=CC=N4 |
Origin of Product |
United States |
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